molecular formula C24H17N3OS B11559485 N-{(E)-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene}biphenyl-4-amine

N-{(E)-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene}biphenyl-4-amine

Cat. No.: B11559485
M. Wt: 395.5 g/mol
InChI Key: VJVKPMMVTMYXPU-UHFFFAOYSA-N
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Description

(E)-1-[5-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)FURAN-2-YL]-N-{[1,1’-BIPHENYL]-4-YL}METHANIMINE is a complex organic compound that features a combination of benzodiazole, furan, and biphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[5-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)FURAN-2-YL]-N-{[1,1’-BIPHENYL]-4-YL}METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and furan intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include sulfur-containing compounds, catalysts, and solvents that facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product. The preparation method is designed to be scalable and cost-effective, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[5-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)FURAN-2-YL]-N-{[1,1’-BIPHENYL]-4-YL}METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate the reaction under mild conditions. The choice of solvent and temperature also plays a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

(E)-1-[5-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)FURAN-2-YL]-N-{[1,1’-BIPHENYL]-4-YL}METHANIMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-[5-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)FURAN-2-YL]-N-{[1,1’-BIPHENYL]-4-YL}METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with similar structural features.

    2-Mercapto-5-benzimidazolesulfonic acid: Shares the benzimidazole moiety and exhibits similar chemical reactivity.

Uniqueness

(E)-1-[5-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)FURAN-2-YL]-N-{[1,1’-BIPHENYL]-4-YL}METHANIMINE is unique due to its combination of benzodiazole, furan, and biphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H17N3OS

Molecular Weight

395.5 g/mol

IUPAC Name

1-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-N-(4-phenylphenyl)methanimine

InChI

InChI=1S/C24H17N3OS/c1-2-6-17(7-3-1)18-10-12-19(13-11-18)25-16-20-14-15-23(28-20)29-24-26-21-8-4-5-9-22(21)27-24/h1-16H,(H,26,27)

InChI Key

VJVKPMMVTMYXPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N=CC3=CC=C(O3)SC4=NC5=CC=CC=C5N4

Origin of Product

United States

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